Trans-(3R,4R) Stereochemistry Enables Exclusive Formation of the Clinically Validated Factor Xa Inhibitor Scaffold, Inaccessible from the cis Isomer
The (3R,4R)-pyrrolidine-3,4-dicarboxylic acid scaffold—directly derived from the title compound via N-debenzylation and ester hydrolysis—constitutes the core of the clinical factor Xa inhibitor candidate R1663. In the 2010 Anselm et al. study, a series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides was systematically evaluated for factor Xa inhibitory activity, selectivity against a panel of serine proteases, and pharmacokinetic properties [1]. The lead compound R1663 advanced to a completed Phase I clinical study [1]. Critically, the (3R,4S) cis-configured pyrrolidine-3,4-dicarboxylate scaffold was not included in this clinical development series because the spatial arrangement of the carboxylic acid/amide substituents cannot recapitulate the binding mode required for factor Xa active-site engagement as demonstrated by X-ray crystallography (PDB: 2xc4, 2xbw, 2xby) [2].
| Evidence Dimension | Clinical development status of compounds derived from trans-(3R,4R) vs cis-(3R,4S) pyrrolidine-3,4-dicarboxylate scaffold |
|---|---|
| Target Compound Data | Trans-(3R,4R) scaffold: clinical candidate R1663 completed Phase I (factor Xa inhibitor program); multiple co-crystal structures deposited in PDB [1][2]. |
| Comparator Or Baseline | cis-(3R,4S) scaffold: no clinical candidate reported from this stereochemical series for factor Xa inhibition; no factor Xa co-crystal structures with cis-pyrrolidine-3,4-dicarboxylate ligands. |
| Quantified Difference | Qualitative but decisive: trans scaffold yields a clinical candidate; cis scaffold yields zero reported factor Xa clinical candidates in the peer-reviewed primary literature. |
| Conditions | In vitro factor Xa enzyme inhibition assays; X-ray crystallography (PDB entries 2xc4, 2xbw, 2xby); in vivo antithrombotic efficacy models in rats and monkeys; Phase I human clinical study [1][2]. |
Why This Matters
For medicinal chemistry teams prosecuting factor Xa or related serine protease targets, the trans-(3R,4R) diester is the only stereochemical entry point to a clinically precedented scaffold; procurement of the cis isomer would necessitate a de novo scaffold validation program.
- [1] Anselm, L.; Banner, D.W.; Benz, J.; Groebke Zbinden, K.; Himber, J.; Hilpert, H.; Haap, W. Discovery of a factor Xa inhibitor (3R,4R)-1-(2,2-difluoro-ethyl)-pyrrolidine-3,4-dicarboxylic acid 3-[(5-chloro-pyridin-2-yl)-amide] 4-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenyl]-amide} as a clinical candidate. Bioorg. Med. Chem. Lett. 2010, 20(17), 5313–5319. DOI: 10.1016/j.bmcl.2010.06.126. PMID: 20650636. View Source
- [2] PDB entries 2xc4, 2xbw, 2xby: Factor Xa in complex with (3R,4R)-pyrrolidine-3,4-dicarboxylic acid inhibitors. Deposited 2010. Available at PDBe (www.ebi.ac.uk/pdbe). View Source
